molecular formula C11H11NO B15273448 2-(Isoquinolin-6-yl)ethan-1-ol

2-(Isoquinolin-6-yl)ethan-1-ol

Cat. No.: B15273448
M. Wt: 173.21 g/mol
InChI Key: XDSZWMADCSGZER-UHFFFAOYSA-N
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Description

2-(Isoquinolin-6-yl)ethan-1-ol is a secondary alcohol featuring an isoquinoline moiety attached to the ethanol backbone at the 6-position. Isoquinoline, a heterocyclic aromatic compound with a nitrogen atom in its second ring, distinguishes it from quinoline (nitrogen in the first ring). The compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules or metal ligands.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-isoquinolin-6-ylethanol

InChI

InChI=1S/C11H11NO/c13-6-4-9-1-2-11-8-12-5-3-10(11)7-9/h1-3,5,7-8,13H,4,6H2

InChI Key

XDSZWMADCSGZER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 2-(Isoquinolin-6-yl)ethan-1-ol, can be achieved through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form isoquinolines . Another method is the Pictet-Spengler reaction, which involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used to produce isoquinolines in high yields and with short reaction times . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-6-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: This reaction can reduce the isoquinoline ring to form tetrahydroisoquinoline derivatives.

    Substitution: This reaction can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce isoquinoline-6-carboxaldehyde, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

2-(Isoquinolin-6-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-6-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in the body, influencing biological processes. For example, they can act as inhibitors of certain enzymes or as ligands for specific receptors, modulating their activity .

Comparison with Similar Compounds

Quinoline-Based Ethanol Derivatives

Compound: 2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol ()

  • Structure: A quinoline core substituted with hydroxyethylamino and methyleneamino groups.
  • Key Data: 13C NMR Shifts: C-6 (128.8 ppm), C-10 (130.0 ppm), and C-2 (160.2 ppm) . Distinct Features: The quinoline nitrogen’s position alters electron distribution compared to isoquinoline, likely shifting resonance signals (e.g., quinoline C-2 at 160.2 ppm vs. isoquinoline C-1 expected near 145–150 ppm).

Substituted Phenyl Ethanol Derivatives

Compound : 2-(4-bromo-2-methoxyphenyl)ethan-1-ol ()

  • Structure: Ethanol linked to a bromo- and methoxy-substituted phenyl ring.
  • Key Data :
    • Synthesis Efficiency : 92% yield under optimized conditions .
    • Functional Groups : Bromine (electrophilic) and methoxy (electron-donating) groups influence reactivity and stability.
  • The tert-butoxy analog () further highlights steric effects on NMR signals (e.g., tert-butyl carbons at ~30–35 ppm in 13C NMR) .

Indole-Based Ethanol Derivatives

Compound: 1-(Indolin-6-yl)ethanol ()

  • Structure: Ethanol attached to the 6-position of indoline (a saturated indole derivative).
  • Key Data: Purity: 97% (HPLC) . Molecular Weight: 163.22 g/mol (C10H13NO).
  • Implications: The saturated indoline system reduces aromaticity compared to isoquinoline, impacting UV absorption and redox behavior. The ethanol group’s position may mimic hydrogen-bonding patterns of the target compound.

Sulfur-Containing Ethanol Derivatives

Compound : 2-(methanesulfonylsulfanyl)ethan-1-ol ()

  • Structure: Ethanol with a methanesulfonylsulfanyl (-SO2-S-) group.
  • Key Data :
    • Reactivity : Sulfur groups increase electrophilicity and susceptibility to nucleophilic attack.
  • Comparison: The absence of aromatic systems distinguishes it from 2-(isoquinolin-6-yl)ethan-1-ol, but the -OH group’s acidity may be comparable (~pKa 15–17 for alcohols) .

NMR Trends

  • Isoquinoline vs. Quinoline: Isoquinoline’s nitrogen in the second ring deshields adjacent carbons (e.g., C-8a at ~145.6 ppm in related urea derivatives, ) compared to quinoline’s C-2 (160.2 ppm, ) .
  • Hydroxyethyl Groups: Ethanol-attached carbons in phenyl derivatives (e.g., C-1′ at 137.7 ppm, ) align with expectations for this compound’s CH2OH group (~60–70 ppm for C-1 and ~25–35 ppm for C-2 in 13C NMR) .

Biological Activity

2-(Isoquinolin-6-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an isoquinoline moiety substituted with an ethyl alcohol group. The presence of the isoquinoline core is significant as it is associated with various pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds derived from isoquinoline have shown significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
  • IC50 Values : In related studies, isoquinoline derivatives demonstrated IC50 values as low as 0.031 µM against EGFR, indicating potent inhibitory activity . Although specific IC50 values for this compound are not yet documented, its structural similarity suggests potential for similar activity.

The mechanism by which isoquinoline derivatives exert their effects often involves:

  • Cell Cycle Arrest : Induction of G1 or G2/M phase arrest in cancer cells has been observed .
  • Radical Generation : Some isoquinoline compounds generate reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives can be significantly influenced by substitutions on the isoquinoline core. For example:

  • Substituents at the 6-position can enhance or diminish activity based on their electronic properties and steric hindrance .
Substitution PositionEffect on Activity
6-positionElectron-donating groups enhance activity; bulky groups reduce it
7-positionSimilar trends observed as with the 6-position

Study on Isoquinoline Derivatives

In a study focusing on a series of isoquinoline derivatives, one compound demonstrated an IC50 value of 0.47 μM against prostate cancer cell lines with a selectivity index greater than 190-fold over normal cells . This highlights the potential therapeutic window for compounds like this compound.

Antitumor Activity Investigation

Another investigation into related compounds revealed that they exhibited significant antitumor activities against various tumor cell lines, including MGC803 and HeLa, with some compounds achieving IC50 values around 4.0 μM . This suggests that structural modifications in isoquinoline derivatives can lead to enhanced biological efficacy.

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